molecular formula C12H15BrClNO B7932672 N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide

Cat. No.: B7932672
M. Wt: 304.61 g/mol
InChI Key: RZJBTQAQKQXFOG-UHFFFAOYSA-N
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Description

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is an organic compound that features both bromine and chlorine atoms attached to a benzyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide typically involves the bromination of a benzyl precursor followed by chlorination and acetamide formation. One common method involves the bromination of 2-bromobenzyl chloride, which is then reacted with isopropylamine and chloroacetyl chloride under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in electrophilic and nucleophilic interactions, respectively, affecting various biochemical pathways. The acetamide moiety can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-benzyl)-2-chloro-N-methyl-acetamide
  • N-(2-Bromo-benzyl)-2-chloro-N-ethyl-acetamide
  • N-(2-Bromo-benzyl)-2-chloro-N-propyl-acetamide

Uniqueness

N-(2-Bromo-benzyl)-2-chloro-N-isopropyl-acetamide is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and interaction profiles compared to similar compounds. The isopropyl group also provides steric hindrance, affecting the compound’s overall chemical behavior and biological activity .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-chloro-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrClNO/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJBTQAQKQXFOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1Br)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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